molecular formula C10H8BrFN2O2 B1472621 Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1443538-39-3

Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1472621
M. Wt: 287.08 g/mol
InChI Key: AVBFATRJZLIYIT-UHFFFAOYSA-N
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Patent
US09402833B2

Procedure details

NaNO2 (2.26 g, 32.89 mmol) in water (7 mL) was added dropwise at 0° C. to a solution of 3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate (7 g, 97.5 mmol) in aq.47% HBr (56 mL) and continued stirring at same temperature for 30 min. CuBr (6.29 g, 44 mmol) in aq. 47% HBr (56 mL) was added dropwise to above solution at 0° C. and stirring was continued at 28° C. for 1 hr. Reaction mixture was quenched with ice water, extracted into EtOAc, washed it with water followed by brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford crude. The crude obtained was purified by column purification (using 60-120 silicagel and 5% EtOAc in Hexane as eluant) to afford ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. NMR (300 MHz, DMSO-d6) δ 9.45-9.43 (d, 1H), 8.51 (s, 1H), 8.33-8.30 (d, 1H), 4.35-4.28 (m, 2H), 1.36-1.31 (t, 3H).
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
6.29 g
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].FC(F)(F)C([O-])=O.[CH2:12]([O:14][C:15]([C:17]1[CH:18]=[N:19][N:20]2[CH:25]=[CH:24][C:23]([NH3+])=[C:22]([F:27])[C:21]=12)=[O:16])[CH3:13].[BrH:28]>O>[Br:28][C:23]1[CH:24]=[CH:25][N:20]2[N:19]=[CH:18][C:17]([C:15]([O:14][CH2:12][CH3:13])=[O:16])=[C:21]2[C:22]=1[F:27] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
3-(ethoxycarbonyl)-4-fluoropyrazolo[1,5-a]pyridin-5-aminium 2,2,2-trifluoroacetate
Quantity
7 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.C(C)OC(=O)C=1C=NN2C1C(=C(C=C2)[NH3+])F
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
CuBr
Quantity
6.29 g
Type
reactant
Smiles
Name
Quantity
56 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
56 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc
WASH
Type
WASH
Details
washed it with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude
CUSTOM
Type
CUSTOM
Details
The crude obtained
CUSTOM
Type
CUSTOM
Details
was purified by column purification (using 60-120 silicagel and 5% EtOAc in Hexane as eluant)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=2N(C=C1)N=CC2C(=O)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.